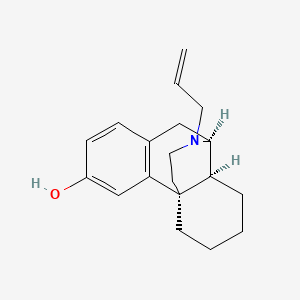

- Zuhause

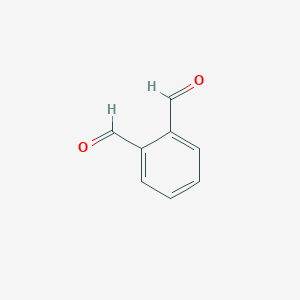

- search for "deb565264"

Sorry, we couldn't find anything regarding "

deb565264

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

![3-[(2R)-2,3-Dihydroxypropyl]-6,8-dihydroxy-1H-2-benzopyran-1-one](/img/structure/B1263547.png)